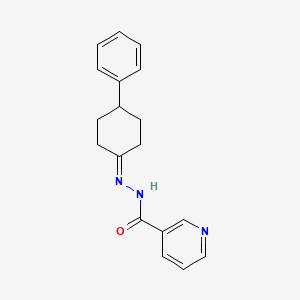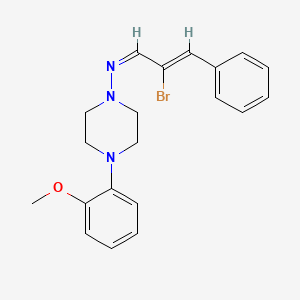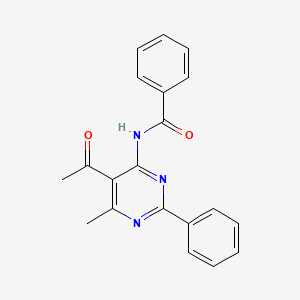
N'-(4-phenylcyclohexylidene)nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenylcyclohexylidene)nicotinohydrazide (PCN) is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. PCN belongs to the family of hydrazides and has been synthesized through various methods. The compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N'-(4-phenylcyclohexylidene)nicotinohydrazide is not yet fully understood, but studies have suggested that the compound may act through the inhibition of pro-inflammatory cytokines and the modulation of the immune system. This compound has also been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the modulation of the immune system, and the reduction of oxidative stress. The compound has also been found to exhibit neuroprotective effects and to have potential antitumor activity.
Advantages and Limitations for Lab Experiments
N'-(4-phenylcyclohexylidene)nicotinohydrazide has several advantages for use in lab experiments, including its stability and solubility in various solvents. However, the compound has several limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for the investigation of N'-(4-phenylcyclohexylidene)nicotinohydrazide, including further studies into its potential therapeutic applications, its mechanism of action, and its toxicity profile. Additionally, the compound may be investigated for its potential use in combination with other drugs or therapies for enhanced efficacy.
Synthesis Methods
N'-(4-phenylcyclohexylidene)nicotinohydrazide has been synthesized through various methods, including the reaction between 4-phenylcyclohexanone and nicotinic acid hydrazide in the presence of acetic acid. Other methods include the reaction between 4-phenylcyclohexanone and nicotinic acid hydrazide in the presence of sulfuric acid or the reaction between 4-phenylcyclohexanone and isonicotinic acid hydrazide in the presence of acetic acid.
Scientific Research Applications
N'-(4-phenylcyclohexylidene)nicotinohydrazide has been investigated for its potential therapeutic applications, including its role as an anti-inflammatory agent, neuroprotective agent, and antitumor agent. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-[(4-phenylcyclohexylidene)amino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(16-7-4-12-19-13-16)21-20-17-10-8-15(9-11-17)14-5-2-1-3-6-14/h1-7,12-13,15H,8-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWJBZYZVVSBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=CN=CC=C2)CCC1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)


![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)

![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5917489.png)
![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)
![8-{[benzyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917499.png)
![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)
![4'-{2-[4-(1-piperidinylsulfonyl)benzoyl]carbonohydrazonoyl}-4-biphenylyl acetate](/img/structure/B5917528.png)
![N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5917537.png)